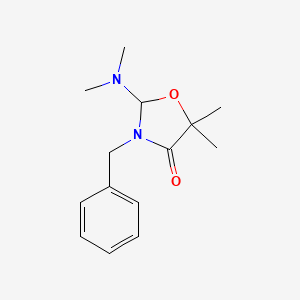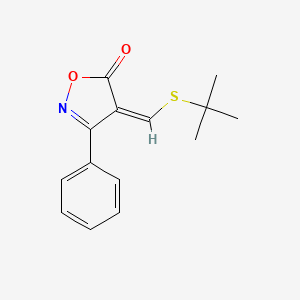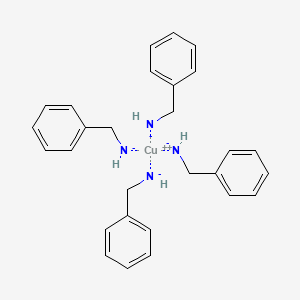![molecular formula C21H16N2O B12886878 3-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline CAS No. 83959-77-7](/img/structure/B12886878.png)
3-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)aniline is a compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes in the presence of a base . The reaction conditions often include the use of polar solvents and specific catalysts to achieve high yields and regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reaction conditions is tailored to minimize environmental impact and ensure cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce aniline derivatives.
Scientific Research Applications
3-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism by which 3-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)aniline exerts its effects involves the formation of a protective adsorption layer on surfaces, such as mild steel, to inhibit corrosion . This protective layer is formed through both physical and chemical adsorption mechanisms. Density functional theory (DFT) calculations have shown that the compound’s molecular structure facilitates strong adsorption, enhancing its inhibitory efficacy .
Comparison with Similar Compounds
Similar Compounds
Oxazoles: Compounds like 2-(1,3-oxazol-5-yl)aniline share similar structural features and chemical properties.
Uniqueness
3-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)aniline is unique due to its specific biphenyl and aniline substitutions, which confer distinct chemical and physical properties. These substitutions enhance its effectiveness as a corrosion inhibitor and its potential biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
83959-77-7 |
|---|---|
Molecular Formula |
C21H16N2O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-[5-(4-phenylphenyl)-1,3-oxazol-2-yl]aniline |
InChI |
InChI=1S/C21H16N2O/c22-19-8-4-7-18(13-19)21-23-14-20(24-21)17-11-9-16(10-12-17)15-5-2-1-3-6-15/h1-14H,22H2 |
InChI Key |
HJHQMGVDCGSHNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(O3)C4=CC(=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrole, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12886801.png)

![1,3-Diphenyl-1,2-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B12886813.png)




![(17aR)-1,17-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydro-5H-dibenzo[b,d][1,6]diazacyclotridecine](/img/structure/B12886837.png)

![7-((R)-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-(rel-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12886850.png)


![2-(3,4-Dihydro-2H-pyrrol-2-yl)benzo[d]thiazole](/img/structure/B12886870.png)
